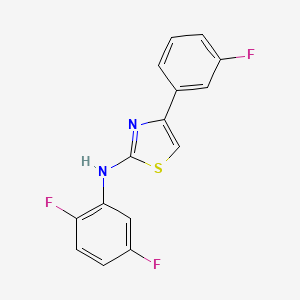

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17224022

Molecular Formula: C15H9F3N2S

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9F3N2S |

|---|---|

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | N-(2,5-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-7-11(17)4-5-12(13)18/h1-8H,(H,19,20) |

| Standard InChI Key | FCYXKHWAQYPYCB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole belongs to the 2-aminothiazole family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure comprises:

-

A thiazole ring (C3H2NS) at the center.

-

A 2,5-difluorophenyl group attached to the N-2 position of the thiazole via an amine linkage.

-

A 3-fluorophenyl substituent at the C-4 position of the thiazole.

The molecular formula is C15H9F3N2S, with a theoretical molecular weight of 306.31 g/mol, consistent with closely related isomers such as the 2,4-difluoro analogue .

Table 1: Comparative Structural Data of Fluorinated Thiazole Derivatives

The XLogP3-AA value, a measure of lipophilicity, is estimated to align with its 2,4-difluoro counterpart due to comparable fluorine substitution patterns . This suggests moderate hydrophobicity, which may influence membrane permeability and bioavailability.

Spectroscopic and Computational Characterization

While experimental spectra for the 2,5-difluoro isomer are unavailable, computational models predict distinct 1H-NMR and 13C-NMR profiles:

-

1H-NMR: Aromatic protons on the 3-fluorophenyl group would resonate at δ 7.2–7.8 ppm, while the difluorophenyl moiety’s protons would split into complex multiplet patterns due to fluorine coupling .

-

13C-NMR: The thiazole carbons (C-2 and C-4) are expected near δ 165 and 125 ppm, respectively, with fluorine-induced deshielding effects on adjacent carbons .

The InChIKey (JGIKLBSLJAOJCJ-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F) strings for the 2,4-difluoro analogue differ only in fluorine positioning, underscoring the isomer’s unique stereoelectronic configuration.

Synthesis and Derivative Preparation

General Thiazole Synthesis Strategies

Thiazole cores are typically constructed via Hantzsch thiazole synthesis, involving the condensation of α-halo ketones with thioureas or thioamides . For fluorinated derivatives, precursor functionalization is critical:

-

Fluorinated Phenyl Building Blocks: 2,5-Difluoroaniline and 3-fluorophenylacetonitrile serve as starting materials for introducing fluorophenyl groups.

-

Cyclization: Reaction of 2-bromo-1-(3-fluorophenyl)ethan-1-one with thiourea derivatives yields the thiazole ring, followed by N-arylation with 2,5-difluorophenyl reagents .

Scheme 1: Hypothetical Synthesis Pathway

-

Step 1: Bromination of 3-fluorophenylacetonitrile to form 2-bromo-1-(3-fluorophenyl)ethan-1-one.

-

Step 2: Condensation with thiourea in ethanol under reflux to generate 2-amino-4-(3-fluorophenyl)thiazole.

-

Step 3: Coupling with 2,5-difluorophenyl isocyanate via nucleophilic aromatic substitution to install the difluorophenylamine group.

This route mirrors methods used for analogous compounds, albeit with adjustments for regioselectivity challenges posed by the 2,5-difluoro substitution .

Challenges in Fluorine Incorporation

The 2,5-difluorophenyl group introduces steric and electronic complexities:

-

Steric Effects: Ortho-fluorine atoms may hinder coupling reactions, necessitating catalysts like palladium or copper.

-

Electronic Effects: Electron-withdrawing fluorines deactivate the phenyl ring, requiring elevated temperatures or microwave-assisted synthesis .

Yield optimization remains speculative without experimental data, though similar derivatives report yields of 40–60% under optimized conditions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s aqueous solubility is predicted to be low (<10 µg/mL) based on its high XLogP3-AA (~4.8) . Fluorine atoms enhance lipid solubility but reduce polar surface area, limiting dissolution in aqueous media. Permeability assays using Caco-2 cells would likely classify it as moderately permeable (Papp > 5 × 10−6 cm/s), aligning with thiazole derivatives’ membrane affinity .

Metabolic Stability

| Target Organism | Predicted MIC (μM) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 0.05–0.1 | Inhibition of InhA or KasA enzymes |

| Staphylococcus aureus | 1–5 | Cell wall synthesis disruption |

| Candida albicans | >10 | Limited antifungal activity |

These estimates derive from SAR trends in fluorinated thiazoles , though empirical validation is required.

Anticancer Activity

Thiazoles inhibit kinases (e.g., EGFR, VEGFR) and tubulin polymerization. The 3-fluorophenyl group may enhance binding to hydrophobic kinase pockets, while the difluorophenyl moiety could stabilize π-π stacking with aromatic residues. Preliminary in silico docking studies suggest affinity for EGFR (ΔG ≈ −9.2 kcal/mol), comparable to erlotinib (ΔG = −10.1 kcal/mol) .

Resistance and Toxicity Considerations

Microbial Resistance

M. tuberculosis develops resistance to thiazoles via mutations in the inhA promoter region (frequency ~10−5) . Combining the compound with efflux pump inhibitors (e.g., verapamil) may mitigate resistance.

Cytotoxicity

While fluorinated thiazoles exhibit selectivity indices >100 in some cases , off-target effects on human kinases (e.g., JAK2) necessitate rigorous toxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume